molecular formula C16H18N2O2 B4327799 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone

2-aziridin-1-yl-3-(isobutylamino)naphthoquinone

Cat. No. B4327799
M. Wt: 270.33 g/mol
InChI Key: FOBSZIMRBAIMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aziridin-1-yl-3-(isobutylamino)naphthoquinone, also known as AZQ, is a synthetic compound that has been widely studied for its potential use in cancer treatment. It belongs to the class of compounds known as aziridinylquinones, which are characterized by the presence of an aziridine ring and a quinone moiety. AZQ has been shown to have potent anticancer activity both in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.

Mechanism of Action

The mechanism of action of 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone has been shown to cause DNA strand breaks and to inhibit the repair of DNA damage, leading to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
2-aziridin-1-yl-3-(isobutylamino)naphthoquinone has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and to inhibit the expression of genes involved in cell proliferation. 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone has also been shown to inhibit the activity of the enzyme NAD(P)H:quinone oxidoreductase, which is involved in the detoxification of quinones and other reactive compounds.

Advantages and Limitations for Lab Experiments

One advantage of 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that it can be difficult to work with due to its low solubility in water and organic solvents.

Future Directions

There are a number of future directions for research on 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone. One area of interest is the development of analogs of 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone with improved solubility and pharmacokinetic properties. Another area of interest is the development of combination therapies that include 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone and other anticancer agents. Finally, further studies are needed to fully understand the mechanism of action of 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone and to identify potential biomarkers of response to treatment.

Scientific Research Applications

2-aziridin-1-yl-3-(isobutylamino)naphthoquinone has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in a number of different cancer cell lines, including breast, lung, and colon cancer cells. 2-aziridin-1-yl-3-(isobutylamino)naphthoquinone has also been shown to inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer therapeutic.

properties

IUPAC Name

2-(aziridin-1-yl)-3-(2-methylpropylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10(2)9-17-13-14(18-7-8-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,10,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBSZIMRBAIMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aziridin-1-yl)-3-[(2-methylpropyl)amino]naphthalene-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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